molecular formula C7H9NO3 B135604 (S)-3-Amino-3-(2-furyl)-propionic acid CAS No. 131829-49-7

(S)-3-Amino-3-(2-furyl)-propionic acid

Cat. No.: B135604
CAS No.: 131829-49-7
M. Wt: 155.15 g/mol
InChI Key: YIKVKIOGYSPIMP-YFKPBYRVSA-N
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Description

(S)-3-Amino-3-(2-furyl)-propionic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-furyl)-propionic acid typically involves the use of furan derivatives and amino acid precursors. One common method is the reaction of 2-furylacrylic acid with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-furyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amino acids and furan derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2-furyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-furyl)-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-thienyl)-propionic acid: Contains a thiophene ring instead of a furan ring.

    3-Amino-3-(2-pyridyl)-propionic acid: Contains a pyridine ring instead of a furan ring.

    3-Amino-3-(2-pyrrolyl)-propionic acid: Contains a pyrrole ring instead of a furan ring.

Uniqueness

(S)-3-Amino-3-(2-furyl)-propionic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s aromaticity and oxygen atom contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-3-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVKIOGYSPIMP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361401
Record name (S)-3-Amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131829-49-7
Record name (S)-3-Amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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